molecular formula C15H10O2 B14344694 2-Hydroxyanthracene-9-carbaldehyde CAS No. 104662-20-6

2-Hydroxyanthracene-9-carbaldehyde

Cat. No.: B14344694
CAS No.: 104662-20-6
M. Wt: 222.24 g/mol
InChI Key: VKOPNTSPZVJZHD-UHFFFAOYSA-N
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Description

2-Hydroxyanthracene-9-carbaldehyde is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the ninth position of the anthracene ring. This compound is known for its yellow solid appearance and solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyanthracene-9-carbaldehyde can be synthesized through the Vilsmeier formylation of anthracene. This method involves the reaction of anthracene with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . The reaction typically occurs under controlled temperature conditions to ensure the selective formylation at the ninth position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier formylation remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyanthracene-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 2-Hydroxyanthracene-9-carboxylic acid.

    Reduction: 2-Hydroxyanthracene-9-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-Hydroxyanthracene-9-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyanthracene-9-carbaldehyde involves its ability to undergo nucleophilic addition reactions due to the presence of the aldehyde group. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyanthracene-9-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.

Properties

CAS No.

104662-20-6

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-hydroxyanthracene-9-carbaldehyde

InChI

InChI=1S/C15H10O2/c16-9-15-13-4-2-1-3-10(13)7-11-5-6-12(17)8-14(11)15/h1-9,17H

InChI Key

VKOPNTSPZVJZHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C=O)O

Origin of Product

United States

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